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Compound of Interest

Compound Name: CalFluor 555 Azide

Cat. No.: B12371884 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CalFluor 555 Azide's performance in

various cell types against other common fluorescent azides. Experimental data and detailed

protocols are included to assist in the selection of the optimal probe for your research needs.

Performance Comparison
CalFluor 555 Azide is a fluorogenic dye, meaning its fluorescence is significantly enhanced

upon reaction with an alkyne.[1][2][3][4] This "turn-on" mechanism provides a distinct

advantage by minimizing background fluorescence from unreacted probes, thus enabling "no-

wash" imaging protocols.[1] In contrast, conventional fluorescent azides like Alexa Fluor® 555

Azide and Cy3 Azide are always fluorescent, which can contribute to higher background

signals if wash steps are not thorough.

The zwitterionic nature of CalFluor dyes also contributes to reduced non-specific binding

compared to other probes. While direct, side-by-side quantitative comparisons of photostability

and brightness in specific cell lines are not extensively published, the significantly higher

signal-to-background ratio is a key performance differentiator for CalFluor 555 Azide.
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Feature CalFluor 555 Azide
Alexa Fluor® 555
Azide

Cy3 Azide

Fluorogenic Yes No No

Fluorescence

Enhancement

~35-fold upon click

reaction
Not applicable Not applicable

Excitation Max (nm) ~561 ~555 ~550

Emission Max (nm) ~583 (post-reaction) ~565 ~570

Key Advantage

High signal-to-noise

ratio; enables no-

wash imaging

High brightness and

photostability

Well-established,

widely used

Consideration
Requires click

chemistry activation

Potential for higher

background without

thorough washing

Generally less

photostable than

Alexa Fluor® dyes

Performance in Different Cell Types
CalFluor 555 Azide has demonstrated robust performance in a variety of cell types for imaging

different classes of biomolecules.

Mammalian Cells (HEK 293T, CHO K1): Successful labeling of cell-surface glycoconjugates

has been achieved. While some minor background was observed at higher concentrations in

live HEK 293T cells, a single wash step was sufficient to eliminate it. Similar excellent results

were obtained in fixed CHO K1 cells. The rhodamine-based structure of CalFluor 555 makes

it particularly effective for labeling intracellular DNA and RNA.

Other Organisms: Beyond cultured cells, CalFluor probes have been successfully used for in

vivo imaging in zebrafish and for labeling biomolecules in mouse brain tissue slices,

highlighting their utility in complex biological systems.

Experimental Protocols
Below is a general protocol for metabolic labeling of cellular glycans with an alkyne-modified

sugar followed by detection with CalFluor 555 Azide using copper-catalyzed azide-alkyne
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cycloaddition (CuAAC).

Part 1: Metabolic Labeling of Cells
Cell Seeding: Plate cells on a suitable culture vessel (e.g., glass-bottom dishes for

microscopy) and allow them to adhere and grow to a desired confluency.

Prepare Labeling Medium: Prepare a complete culture medium containing an alkyne-

modified metabolic precursor (e.g., 50 µM of N-pentynoyl mannosamine, Ac4ManNAl, for

sialic acid labeling).

Incubation: Replace the normal culture medium with the labeling medium and incubate the

cells for 1-3 days under standard culture conditions (e.g., 37°C, 5% CO2).

Part 2: CalFluor 555 Azide Staining (CuAAC)
This part of the protocol is for fixed cells.

Cell Fixation: After metabolic labeling, wash the cells with Phosphate-Buffered Saline (PBS)

and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

Washing: Wash the fixed cells three times with PBS.

Permeabilization (for intracellular targets): If labeling intracellular molecules, permeabilize

the cells with 0.1% Triton X-100 in PBS for 10-15 minutes. Wash twice with PBS.

Prepare Click Reaction Cocktail: Prepare the following cocktail immediately before use. The

final volume will depend on the size of your culture vessel. For one well of a 24-well plate

(0.5 mL):

CalFluor 555 Azide: 10 µM

CuSO4: 50 µM

BTTAA ligand: 300 µM

Sodium Ascorbate: 5 mM (add fresh from a 1M stock)
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Note: Premix the CalFluor 555 Azide, CuSO4, and BTTAA in PBS before adding the

sodium ascorbate.

Staining: Remove the PBS from the cells and add the click reaction cocktail. Incubate for 30-

60 minutes at room temperature, protected from light.

Washing: Remove the reaction cocktail and wash the cells three times with PBS.

Imaging: The cells are now ready for imaging. If desired, a nuclear counterstain like DAPI

can be used. Mount the coverslips onto microscope slides with an appropriate mounting

medium.
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Caption: "Turn-on" mechanism of CalFluor 555 Azide.
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Caption: Workflow for cell labeling with CalFluor 555 Azide.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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